3-Tert-butyl-5-nitrobenzoic acid

Description

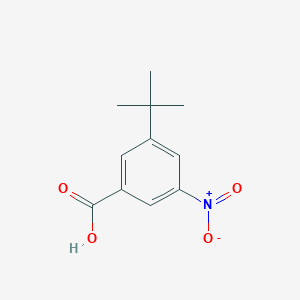

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)12(15)16/h4-6H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCWFNOXNHLQIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Tert Butyl 5 Nitrobenzoic Acid and Analogues

Direct Synthesis Approaches to 3-Tert-butyl-5-nitrobenzoic Acid

The most direct conceptual approach to this compound involves the nitration of 3-tert-butylbenzoic acid. In this electrophilic aromatic substitution reaction, the starting material is treated with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The carboxylic acid group is a meta-directing deactivator, while the tert-butyl group is an ortho-, para-directing activator. In 3-tert-butylbenzoic acid, the positions ortho and para to the tert-butyl group are positions 2, 4, and 6, while the positions meta to the carboxylic acid are positions 5. The position C5 is meta to the carboxyl group and ortho to the tert-butyl group. The directing effects of both substituents reinforce the introduction of the nitro group at the C5 position.

A plausible synthetic protocol, extrapolated from standard nitration procedures of benzoic acid derivatives, is outlined below. studylib.netquora.com

| Step | Reagent/Condition | Purpose |

| 1 | 3-tert-butylbenzoic acid | Starting material |

| 2 | Concentrated Sulfuric Acid (H₂SO₄) | Catalyst and solvent |

| 3 | Concentrated Nitric Acid (HNO₃) | Nitrating agent |

| 4 | Low temperature (e.g., 0-10 °C) | To control the exothermic reaction |

| 5 | Aqueous workup | To isolate the product |

Precursor-Based Synthetic Routes to Tert-butyl-Nitrobenzoic Acids

Synthesis of 3-(tert-Butyl)-4-nitrobenzoic Acid

A potential route to 3-(tert-butyl)-4-nitrobenzoic acid involves the oxidation of a suitable precursor, such as 3-tert-butyl-4-nitrotoluene. This approach is analogous to the synthesis of 3-methyl-4-nitrobenzoic acid from 2,4-dimethylnitrobenzene, which involves the selective oxidation of one of the methyl groups. researchgate.netgoogle.com The synthesis could proceed via the following conceptual steps:

Nitration of 3-tert-butyltoluene: This would likely yield a mixture of isomers, from which the desired 3-tert-butyl-4-nitrotoluene would need to be separated.

Oxidation of 3-tert-butyl-4-nitrotoluene: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. researchgate.netmagtech.com.cn The tert-butyl group is generally resistant to oxidation under these conditions. google.com

| Precursor | Key Transformation | Product |

| 3-tert-butyltoluene | Nitration | 3-tert-butyl-4-nitrotoluene |

| 3-tert-butyl-4-nitrotoluene | Oxidation of the methyl group | 3-(tert-Butyl)-4-nitrobenzoic acid |

Synthesis of 2-tert-Butyl-5-nitrobenzoic Acid

The synthesis of 2-tert-butyl-5-nitrobenzoic acid can be envisioned through the oxidation of 2-tert-butyl-5-nitrotoluene. The existence of 2-tert-butyl-5-nitrobenzoic acid is documented, and its preparation would likely follow established methods for the oxidation of substituted toluenes. libretexts.org

The precursor, 2-tert-butyl-5-nitrotoluene, could be synthesized by the nitration of 2-tert-butyltoluene. The subsequent oxidation of the methyl group to a carboxylic acid would yield the final product.

| Precursor | Oxidizing Agent | Product |

| 2-tert-butyl-5-nitrotoluene | Potassium permanganate or Chromic acid | 2-tert-butyl-5-nitrobenzoic acid |

Synthesis of Tert-butyl Nitrobenzoate Esters as Key Intermediates

Tert-butyl nitrobenzoate esters are valuable intermediates in the synthesis of various compounds. They can be prepared by the esterification of the corresponding nitrobenzoic acids with tert-butanol (B103910) or by the nitration of tert-butyl benzoate. The ester group can serve as a protecting group for the carboxylic acid functionality during subsequent reactions and can be readily removed by acid-catalyzed hydrolysis.

One documented synthesis involves the reaction of 3-methyl-4-nitrobenzoic acid with benzenesulfonyl chloride in pyridine, followed by the addition of tert-butanol to yield tert-butyl 3-methyl-4-nitrobenzoate in high yield. chemicalbook.com A similar approach could be applied to other nitrobenzoic acids. The synthesis of tert-butyl 4-nitro-benzoate has also been reported from the reaction of 4-nitrobenzaldehyde (B150856) in tert-butanol, albeit in a lower yield. prepchem.com The direct esterification of 3-nitrobenzoic acid with tert-butanol can also be performed. lookchem.com

| Nitrobenzoic Acid | Reagents | Product | Yield |

| 3-Methyl-4-nitrobenzoic acid | 1. Benzenesulfonyl chloride, Pyridine 2. tert-Butanol | tert-Butyl 3-methyl-4-nitrobenzoate | 97% chemicalbook.com |

| 3-Nitrobenzoic acid | tert-Butanol, Acid catalyst | tert-Butyl 3-nitrobenzoate | - |

Conversion of Related Halogenated Nitrobenzoic Acids (e.g., 3-Bromo-5-nitrobenzoic Acid)

The conversion of a halogenated precursor, such as 3-bromo-5-nitrobenzoic acid, presents another potential synthetic route. nih.govtcichemicals.comtcichemicals.comsigmaaldrich.com This could theoretically be achieved through a Friedel-Crafts alkylation reaction, where the bromine atom is replaced by a tert-butyl group. However, Friedel-Crafts reactions are often challenging on deactivated aromatic rings, such as those bearing a nitro group and a carboxylic acid group.

An alternative could be a cross-coupling reaction, such as a Suzuki or Kumada coupling, which are powerful methods for forming carbon-carbon bonds. This would involve converting the bromo-substituted acid to an organometallic reagent (or its ester) and coupling it with a tert-butyl source.

Nitration Methodologies for Tert-butyl-Substituted Aromatic Systems

The nitration of aromatic compounds bearing a tert-butyl group is a well-established transformation. The tert-butyl group is a bulky, electron-donating group that directs incoming electrophiles to the ortho and para positions. However, the steric hindrance of the tert-butyl group can influence the regioselectivity of the reaction, often favoring substitution at the less hindered para position.

In the context of benzoic acid derivatives, the presence of the meta-directing carboxyl group further influences the outcome of the nitration. For example, in the nitration of 4-tert-butylchlorobenzene with a mixture of concentrated nitric and sulfuric acids, dinitration occurs at the positions meta to the tert-butyl group (and ortho to the chlorine). google.com

The choice of nitrating agent and reaction conditions can be crucial. While a mixture of nitric and sulfuric acids is common, other reagents such as tert-butyl nitrite (B80452) have been explored for chemoselective nitrations, particularly for sensitive substrates. magtech.com.cn The reaction temperature is also a critical parameter that needs to be carefully controlled to prevent side reactions and ensure the desired regioselectivity. studylib.net

| Aromatic Substrate | Nitrating Agent | Key Observation |

| Benzoic Acid | HNO₃/H₂SO₄ | Primarily forms 3-nitrobenzoic acid. studylib.net |

| 4-tert-butylchlorobenzene | HNO₃/H₂SO₄ | Yields 4-tert-butyl-2,6-dinitrochlorobenzene. google.com |

| Phenols | tert-Butyl nitrite | Chemoselective mononitration. magtech.com.cn |

Regioselective Nitration Strategies

The synthesis of this compound is achieved through the electrophilic nitration of 3-tert-butylbenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the two substituents on the aromatic ring: the tert-butyl group and the carboxylic acid group.

The carboxylic acid group (-COOH) is a deactivating, meta-directing group. organicchemistrytutor.comwikipedia.org This is because the carbonyl group is electron-withdrawing, reducing the electron density of the aromatic ring and making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. organicchemistrytutor.com

Conversely, the tert-butyl group is a weakly activating, ortho, para-director. stackexchange.comlibretexts.org It donates electron density to the ring through an inductive effect, thereby activating the ortho and para positions for electrophilic attack. stackexchange.com

When both groups are present on the benzene ring in a meta relationship (as in 3-tert-butylbenzoic acid), their directing effects are cooperative. The position C5 is meta to the carboxylic acid and ortho to the tert-butyl group. The position C1 is also meta to the carboxylic acid and ortho to the tert-butyl group, but it is sterically hindered. The position C3 is para to the tert-butyl group but is already substituted. Therefore, the incoming nitro group (NO2+) is directed to the C5 position, yielding this compound as the major product. A similar principle is observed in the nitration of 3,5-dimethylnitrobenzene, which is oxidized to form 3-methyl-5-nitrobenzoic acid. prepchem.com

Utilization of Tert-butyl Nitrite in C-H Bond Functionalization for Nitro Compound Synthesis

Tert-butyl nitrite (t-BuONO) has emerged as a versatile and efficient reagent for the synthesis of nitro compounds through C-H bond functionalization, often under mild, radical-based conditions. rsc.orgcolab.ws This method provides an alternative to traditional electrophilic nitration, which can sometimes require harsh conditions and may lack selectivity. rsc.org

The mechanism for C-H nitration using tert-butyl nitrite typically begins with the thermal homolysis of t-BuONO, which generates an alkoxyl radical and nitric oxide (NO). rsc.org This initiates a radical chain process that leads to the nitration of the substrate. This approach has been successfully applied to a variety of aromatic and heterocyclic systems.

Key Research Findings:

Phenols: Tert-butyl nitrite serves as a safe and chemoselective nitrating agent for phenols, preferentially yielding mononitro derivatives even in the presence of other functional groups. The reaction is proposed to proceed via an O-nitrosyl intermediate. nih.gov

Aromatic Sulfonamides: A method for the ortho or para-nitration of aromatic sulfonamides using tert-butyl nitrite in acetonitrile (B52724) has been developed, offering a process with minimal waste and extremely mild conditions. rsc.org

Quinoxalin-2-ones: A tandem nitrosation/cyclization of N-aryl cyanoacetamides with tert-butyl nitrite allows for the synthesis of quinoxalin-2-ones. organic-chemistry.orgorganic-chemistry.org

8-Methylquinoline (B175542): Palladium-catalyzed sp3 C–H bond nitration of 8-methylquinoline has been achieved using tert-butyl nitrite as the nitrating agent and oxygen as the oxidant, demonstrating high selectivity and yield. rsc.org

| Substrate Type | Key Features of the Method | Reference |

|---|---|---|

| Phenols | Chemoselective mononitration; proceeds via O-nitrosyl intermediate. | nih.gov |

| Aromatic Sulfonamides | Mild conditions in acetonitrile; minimal waste. | rsc.org |

| N-aryl cyanoacetamides | Tandem nitrosation/cyclization to form quinoxalin-2-ones. | organic-chemistry.orgorganic-chemistry.org |

| 8-Methylquinoline | Palladium-catalyzed sp³ C-H nitration with O₂ as oxidant. | rsc.org |

Generation of Nitro Benzoic Acid Derivatives for Heterocyclic Compound Synthesis

Nitrobenzoic acids and their derivatives are valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. fishersci.com The nitro group can be readily reduced to an amino group, which can then participate in various cyclization reactions to form diverse ring systems. pcbiochemres.comyoutube.com

One prominent example involves the use of multireactive building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid is a commercially available compound that serves as a versatile starting material for the synthesis of various fused nitrogenous heterocycles. Through a sequence of reactions including immobilization on a solid support, chlorine substitution, reduction of the nitro group, and subsequent cyclization, a range of important heterocyclic scaffolds can be prepared. researchgate.net

Synthesized Heterocyclic Compounds:

Benzimidazoles: These are synthesized from o-phenylenediamines, which can be formed by the reduction of dinitro or nitro-amino compounds. nih.govnih.govresearchgate.net A one-pot reductive cyclocondensation of 2-nitroaniline (B44862) with aromatic aldehydes is an efficient method. pcbiochemres.com

Benzotriazoles: These are typically synthesized by the cyclocondensation of o-phenylenediamines with nitrous acid or its precursors. nih.govgsconlinepress.comijariie.comijcrt.org The o-phenylenediamine (B120857) is often derived from the reduction of a corresponding nitroaniline.

Quinoxalinones: These can be prepared through the catalyst-free reaction of 2-aminobenzamides with α-keto acids or by tandem nitrosation/cyclization of N-aryl cyanoacetamides. organic-chemistry.orgnih.govnih.gov The necessary amino precursors are often generated from nitro compounds.

Benzodiazepinediones and Benzoazepines: These seven-membered ring systems can be synthesized using precursors derived from nitrobenzoic acids. For example, p-nitrobenzoic acid has been used as a promoter for the synthesis of 1,5-benzodiazepine derivatives. researchgate.netscielo.br Benzoazepine analogues have also been constructed using ortho-arylmethylbenzyl azide (B81097) derivatives. nih.gov

| Heterocyclic Compound | Synthetic Precursor/Method | Reference |

|---|---|---|

| Benzimidazoles | Reduction of dinitro/nitro-amino compounds to form o-phenylenediamines, followed by cyclization. | pcbiochemres.comnih.gov |

| Benzotriazoles | Reduction of nitroanilines to o-phenylenediamines, followed by cyclization with nitrous acid. | gsconlinepress.comijcrt.org |

| Quinoxalinones | Cyclization of 2-aminobenzamides (from nitro precursors) with α-keto acids. | organic-chemistry.orgnih.gov |

| Benzodiazepinediones | Solid-phase synthesis from 4-chloro-2-fluoro-5-nitrobenzoic acid. | researchgate.net |

Reactivity and Reaction Pathways of 3 Tert Butyl 5 Nitrobenzoic Acid Derivatives

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 3-tert-butyl-5-nitrobenzoic acid is generally deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). libretexts.orgyoutube.com Both groups pull electron density away from the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgyoutube.com

The directing influence of these substituents determines the position of any incoming electrophile. The nitro group and the carboxylic acid group are both meta-directors. youtube.comchemguide.co.uk This means they direct incoming electrophiles to the positions meta to themselves. In the case of this compound, the positions C2, C4, and C6 are ortho and para to the existing substituents. The C4 and C6 positions are meta to the nitro group, and the C2 and C6 positions are meta to the carboxylic acid. The C2 position is also ortho to the bulky tert-butyl group, which can sterically hinder the approach of an electrophile. numberanalytics.comstackexchange.com Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C2 or C6 positions, which are meta to both the nitro and carboxylic acid groups. However, the bulky tert-butyl group at the 3-position can sterically hinder substitution at the adjacent C2 and C4 positions. numberanalytics.commsu.edu Consequently, electrophilic substitution on this compound is generally difficult and often requires harsh reaction conditions.

| Substituent | Electronic Effect | Directing Influence |

|---|---|---|

| -NO₂ | Electron-withdrawing | meta |

| -COOH | Electron-withdrawing | meta |

| -C(CH₃)₃ | Electron-donating (weak) / Steric hindrance | ortho, para |

Transformations Involving the Nitro Functional Group (e.g., Reduction to Amino Derivatives)

The nitro group (-NO₂) of this compound can be readily reduced to an amino group (-NH₂) to form 3-amino-5-tert-butylbenzoic acid. This transformation is a crucial step in the synthesis of various derivatives and is typically achieved through several methods. masterorganicchemistry.com

Commonly used methods for the reduction of aromatic nitro groups include:

The reduction of the nitro group converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com This dramatically alters the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution. The resulting 3-amino-5-tert-butylbenzoic acid is a key intermediate for synthesizing a wide range of further derivatives. It's important to note that strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they can also reduce the carboxylic acid group and may lead to side products like azo compounds. masterorganicchemistry.comresearchgate.net

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Varies | 3-amino-5-tert-butylbenzoic acid |

| Fe/HCl | Reflux | 3-amino-5-tert-butylbenzoic acid |

| SnCl₂/HCl | Varies | 3-amino-5-tert-butylbenzoic acid |

Carboxylic Acid Functional Group Reactions (e.g., Esterification, Amidation, Hydrolysis)

The carboxylic acid group (-COOH) in this compound is a versatile functional group that can undergo a variety of transformations to produce esters, amides, and other derivatives. msu.edulibretexts.org

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This reaction, known as Fischer esterification, is a reversible process. msu.edulibretexts.org The formation of the ester can be favored by using an excess of the alcohol or by removing the water formed during the reaction. msu.edu The bulkiness of the tert-butyl group can slow down the rate of esterification compared to less sterically hindered benzoic acids. libretexts.org

Amidation: this compound can be converted to its corresponding amide by reaction with an amine. This typically requires activating the carboxylic acid first, for example, by converting it to an acid chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acid chloride is then reacted with the amine to form the amide. researchgate.net Direct amidation of the carboxylic acid with an amine by heating is also possible but often requires high temperatures. libretexts.org More modern methods for direct amidation may employ coupling agents or base catalysis. nih.govorganic-chemistry.orgresearchgate.net

Hydrolysis: The ester and amide derivatives of this compound can be hydrolyzed back to the parent carboxylic acid. Ester hydrolysis can be achieved under either acidic or basic conditions. pharmacy180.com Amide hydrolysis is typically carried out under more vigorous acidic or basic conditions.

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

Intramolecular Rearrangements and Cyclialkylation Mechanisms Involving Ortho-Tert-butyl Groups

While this compound itself does not have an ortho-tert-butyl group, the study of related compounds with such a feature provides insight into potential intramolecular reactions. In certain ortho-substituted tert-butyl aromatic compounds, intramolecular rearrangements and cyclizations can occur, often under specific conditions like those of Friedel-Crafts reactions or photolysis. msu.eduresearchgate.net

For instance, in some systems, a bulky ortho-tert-butyl group can be eliminated as isobutene during a cyclization reaction. researchgate.net The mechanism of such reactions can be complex and may involve the formation of carbocation intermediates. The stability of the tert-butyl cation makes it a good leaving group in certain contexts. While not a direct reaction of this compound, understanding these pathways is important for predicting the behavior of its derivatives or isomers where the tert-butyl group might be in a different position.

Intermolecular Proton Transfer Dynamics: Aromatic Acids and Radical Species

The carboxylic acid group of this compound can participate in intermolecular proton transfer reactions. bohrium.comresearchgate.net This process is fundamental in acid-base chemistry and can be studied in detail using various spectroscopic and computational techniques. bohrium.comchemrxiv.org Benzoic acid and its derivatives are often used as model systems for investigating proton transfer dynamics. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have been employed to model the proton transfer between benzoic acid derivatives and radical species. bohrium.comresearchgate.net These studies help in understanding the mechanism of proton transfer, which can occur through pathways like Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PCET). bohrium.comresearchgate.net The presence of substituents on the benzoic acid ring, such as the tert-butyl and nitro groups in the compound of interest, can influence the acidity of the carboxylic acid and the kinetics of proton transfer. libretexts.org For example, the electron-withdrawing nitro group increases the acidity of the carboxylic acid, which would affect its proton-donating ability. libretexts.orglibretexts.org The dynamics of these proton transfer processes are crucial in various chemical and biological systems. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis of Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-tert-butyl-5-nitrobenzoic acid is expected to show several characteristic absorption bands. Analysis of related compounds like 4-methyl-3-nitrobenzoic acid shows strong absorptions for the nitro group's symmetric and asymmetric stretching vibrations. researchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Nitro Group | Asymmetric N-O Stretch | 1515-1560 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1345-1385 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium |

| Tert-butyl Group | C-H Bending | 1365-1395 | Medium-Strong |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption confirms the presence of the carboxylic acid. The two distinct, strong absorptions for the nitro group (asymmetric and symmetric) are definitive indicators of this functional group.

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. For this compound (molecular formula C₁₁H₁₃NO₄), the calculated molecular weight is approximately 223.23 g/mol .

ESI-MS: In negative ion mode ESI-MS, the compound is expected to be readily deprotonated to form the molecular ion [M-H]⁻ at an m/z (mass-to-charge ratio) of approximately 222. This is a common observation for nitrobenzoic acids in ESI-MS analysis. chemicalbook.com

HRMS: High-Resolution Mass Spectrometry would provide the exact mass of the molecular ion. For the [M-H]⁻ ion of C₁₁H₁₃NO₄, the calculated exact mass is 222.0772. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would provide unequivocal confirmation of the elemental formula.

Fragmentation patterns observed in the mass spectrum would further support the structure, with expected losses of the carboxylic acid group (-COOH, 45 Da) and parts of the tert-butyl group.

X-ray Crystallography of Related Tert-butyl-Nitrobenzoic Acid Derivatives

While the specific crystal structure of this compound is not documented, the analysis of closely related derivatives provides valuable insight into the expected solid-state arrangement. For instance, the crystal structure of 4-tert-butylamino-3-nitrobenzoic acid reveals key intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. sumitomo-chem.co.jp It is widely used to study the electronic structure and energetics of molecules, providing a basis for understanding their reactivity and mechanisms of transformation. sumitomo-chem.co.jp DFT calculations are instrumental in analyzing reaction pathways by identifying intermediates and transition states, which may be difficult to capture experimentally. sumitomo-chem.co.jp

DFT calculations are pivotal in mapping the potential energy surface of a chemical reaction. This allows for the identification of stable intermediates and the high-energy transition states that connect them. The activation energy, or the energy barrier that must be overcome for a reaction to proceed, can be estimated from the energy difference between the reactants and the transition state. sumitomo-chem.co.jp

Theoretical studies on related benzoic acid derivatives illustrate this approach. For instance, in the study of proton exchange reactions involving isomers of nitrobenzoic acid, DFT calculations at the UB3LYP/6-31G+(d,p) level of theory were used to model the reaction pathways. buketov.edu.kz Procedures like Quasi-Synchronous Transit (QST3) and Intrinsic Reaction Coordinate (IRC) are employed to locate the precise geometry of transition states and confirm that they connect the intended reactants and products. buketov.edu.kz Similar methodologies applied to the carboxylation of di-tert-butylphenol have successfully elucidated the Gibbs free energy barriers for the formation of different products, highlighting how computational analysis can distinguish between kinetically and thermodynamically favored pathways. researchgate.netresearchgate.net

Proton transfer is a fundamental chemical process, and its dynamics can be investigated in detail using computational methods. Theoretical studies on nitrobenzoic acid isomers have explored intermolecular proton exchange with radicals like 3,6-di-tert-butyl-2-hydroxyphenoxyl (DTBPO). buketov.edu.kz Such studies model the reaction complexes and calculate key geometric and kinetic parameters. buketov.edu.kz

Analysis of the charge distribution, dipole moment, and electrostatic potential throughout the reaction coordinate provides deep insight into the transfer mechanism. buketov.edu.kz For the complexes of nitrobenzoic acid isomers, these calculations have shown that the process occurs via a Hydrogen Atom Transfer (HAT) mechanism, rather than a Proton-Coupled Electron Transfer (PCET) mechanism. buketov.edu.kz The calculated activation energy for this process in the m-nitrobenzoic acid system was found to be in the range of 29–30 kJ/mol, a value that, while approximately 30% higher than experimental data, provides significant mechanistic understanding. buketov.edu.kz

Table 1: Theoretical Activation Energy for Proton Exchange

| Reactant System | Computational Method | Calculated Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| m-Nitrobenzoic acid - DTBPO | DFT (UB3LYP/6-31G+(d,p)) | 29-30 | buketov.edu.kz |

The thermal stability and decomposition pathways of nitroaromatic compounds are critical for their safe handling and storage. scielo.brresearchgate.net DFT calculations are used to complement experimental techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) to explain the underlying decomposition mechanisms. scielo.brresearchgate.net

For the isomers of nitrobenzoic acid, DFT has been used to analyze the Mayer bond order, which provides insight into bond strengths and the likely points of initial bond scission during thermal decomposition. scielo.brresearchgate.net These theoretical findings help to rationalize the experimental apparent activation energies and the observed thermal stability order among the isomers. scielo.brresearchgate.net Studies on m-nitrobenzoic acid (MNBA) revealed an average apparent activation energy significantly higher than its ortho and para isomers, indicating greater thermal stability at elevated temperatures. scielo.brresearchgate.net The combination of experimental data and theoretical analysis provides a comprehensive picture of the thermal hazards associated with these compounds. scielo.br

Table 2: Experimental Apparent Activation Energies of Nitrobenzoic Acid Isomers

| Isomer | Average Apparent Activation Energy (kJ/mol) | Source |

|---|---|---|

| o-Nitrobenzoic acid (ONBA) | 131.31 | researchgate.net |

| m-Nitrobenzoic acid (MNBA) | 203.43 | researchgate.net |

| p-Nitrobenzoic acid (PNBA) | 157.00 | researchgate.net |

Molecular Dynamics (MD) Simulations for Solute-Solvent Interactions and Self-Association in Solution

Molecular Dynamics (MD) simulations model the time-dependent behavior of molecular systems, providing a dynamic view of interactions in solution. nih.gov These simulations are particularly useful for studying the self-association of molecules and their interactions with solvent molecules, which govern properties like solubility and crystallization behavior. nih.govnih.gov

For benzoic acid derivatives, MD simulations can reveal the nature and extent of hydrogen bonding, both intramolecularly and intermolecularly with the solvent. nih.gov Studies on dihydroxybenzoic acids, for example, have used MD with the General Amber Force Field (GAFF) to investigate how different arrangements of functional groups affect molecular association in solution. nih.gov Such simulations can quantify the lifetime of solute-solvent associates and reveal the propensity for forming dimers or larger aggregates. nih.gov The self-association of molecules like benzene-1,3,5-tricarboxamides has been studied to understand the stability of different dimer configurations, showing that specific intermolecular hydrogen bonding patterns are crucial for the formation of larger supramolecular polymers. rsc.org These principles are directly applicable to understanding how 3-tert-butyl-5-nitrobenzoic acid might behave in various solvents, influencing its chemical potential and subsequent reactivity or crystallization. nih.gov

Computational Prediction of Solid Forms, Polymorphism, and Solvate Formation

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, and to incorporate solvent molecules into its crystal structure to form solvates, is of immense interest. nih.gov Computational methods are increasingly used to predict and understand the formation of these different solid phases.

By combining crystal structure analysis with computational modeling, it is possible to identify recurring hydrogen-bonding motifs that stabilize different crystal lattices. nih.gov For example, studies on dihydroxybenzoic acids have shown that classical carboxylic acid homodimers and larger ring-like motifs are prominent features in their solid-state structures. nih.gov Computational analysis of the molecule's electrostatic potential surface can indicate its affinity for forming specific intermolecular interactions. nih.gov This information helps explain why certain compounds, like 3,5-dihydroxybenzoic acid, show a high propensity for forming numerous solvates, which can often be classified into distinct types based on their underlying hydrogen-bonded networks. nih.gov Such predictive studies are valuable for controlling the solid form of a compound during crystallization.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide a deep understanding of a molecule's electronic structure, which is fundamental to its chemical reactivity. researchgate.net Conceptual DFT provides a framework for quantifying reactivity through a set of descriptors derived from the variation of energy with respect to the number of electrons. researchgate.net

These global reactivity descriptors include the chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netrsc.org The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. researchgate.net The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge. researchgate.net These parameters are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org A small HOMO-LUMO energy gap generally signifies higher chemical reactivity. rsc.org

Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using Fukui functions. researchgate.net These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus highlighting sites susceptible to nucleophilic or electrophilic attack. researchgate.net

Table 3: Key Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation | Source |

|---|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Tendency of electrons to escape; related to electronegativity. | researchgate.net |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron configuration. | researchgate.net |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons; measure of electrophilic character. | researchgate.net |

Advanced Applications in Organic Synthesis and Materials Science Research

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

Nitrobenzoic acids are recognized as valuable intermediates in the synthesis of more complex organic molecules. fiveable.me The presence of both a carboxylic acid and a nitro group on the benzene (B151609) ring of compounds like 3-nitrobenzoic acid allows for a variety of chemical transformations. fiveable.mechemicalbook.com The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, while the nitro group can be reduced to an amino group, opening pathways to a wide array of functionalized aromatic compounds. fiveable.meresearchgate.net This dual reactivity makes them important building blocks. fiveable.me

Specifically for 3-Tert-butyl-5-nitrobenzoic acid, the bulky tert-butyl group can provide steric hindrance, influencing the regioselectivity of subsequent reactions. The reduction of the nitro group to an amine would yield 3-amino-5-tert-butylbenzoic acid, a useful precursor for various derivatives. This transformation is a common strategy in organic synthesis, often accomplished using reagents like tin and hydrochloric acid or through catalytic hydrogenation. sciencemadness.orggoogle.com The resulting aminobenzoic acid can then be utilized in the synthesis of pharmaceuticals and other specialty chemicals. fiveable.me

Building Blocks for the Development of Advanced Polymeric Materials with Enhanced Properties

Nitroaromatic compounds are utilized in the synthesis of various polymers. asm.orgnih.gov Their electron-deficient nature makes them interesting components in materials designed for electronic applications, such as sensors. researchgate.netrsc.org Polymers incorporating nitroaromatic units have been investigated for their ability to detect explosives through fluorescence quenching, where the electron-accepting nitro groups interact with a fluorescent polymer backbone. researchgate.netmdpi.comnih.gov

Given these precedents, this compound could serve as a monomer or a functional additive in the creation of advanced polymeric materials. The carboxylic acid group provides a reactive handle for polymerization reactions, such as polyesterification or polyamidation. The presence of the nitro group could impart specific properties to the resulting polymer, such as enhanced thermal stability or specific sensory capabilities toward electron-rich analytes. researchgate.net The bulky tert-butyl group might also influence the polymer's physical properties, potentially increasing its solubility in organic solvents or affecting its morphology.

Precursors in the Synthesis of Heterocyclic Compounds and Specialty Chemicals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, with nitrogen-containing heterocycles being of particular importance. nih.gov Nitroaromatic compounds, including nitrobenzoic acids, are key starting materials in the synthesis of a variety of heterocyclic systems. rsc.org For instance, the reduction of a nitro group to an amine, followed by condensation and cyclization reactions with other bifunctional molecules, is a common strategy for constructing heterocyclic rings. core.ac.uk

The structure of this compound makes it a promising precursor for heterocyclic compounds. Reduction of the nitro group to an amine would provide a 1,3,5-substituted aromatic ring with three different functional points: a carboxylic acid, an amino group, and a tert-butyl group. This arrangement allows for a range of cyclization strategies to form heterocycles like benzoxazinones or benzodiazepines. core.ac.uk Furthermore, the resulting amino-tert-butyl-benzoic acid could be a precursor for specialty dyes and other fine chemicals. wikipedia.org

Utilization as Analytical Standards in Quantitative Chemical Analysis

Analytical standards are high-purity compounds used to calibrate instruments, validate analytical methods, and ensure the quality and accuracy of measurements. alfa-chemistry.comalfa-chemistry.comscioninstruments.com Key characteristics of an effective analytical standard include high purity, stability, and a known concentration or composition. alfa-chemistry.com In techniques like chromatography, analytical standards are used to identify and quantify the components of a mixture by comparing retention times and detector responses. scioninstruments.comsigmaaldrich.com

While direct documentation of this compound as a commercial analytical standard is not prevalent, its stable crystalline nature and distinct chemical structure suggest its potential for such applications. It could be used as a reference compound in high-performance liquid chromatography (HPLC) or gas chromatography (GC) for the analysis of related nitroaromatic compounds. Its unique molecular weight and fragmentation pattern would also make it suitable for use as a standard in mass spectrometry. youtube.com

Contributions to Environmental Studies: Assessing Degradation Pathways of Nitro Compounds

Nitroaromatic compounds are of environmental concern due to their widespread use and potential toxicity. asm.orgnih.gov Understanding their degradation pathways is crucial for developing effective bioremediation strategies. slideshare.netcswab.org Studies on the biodegradation of nitroaromatic compounds have revealed that microorganisms have evolved various pathways to break down these substances, often initiated by the reduction of the nitro group. asm.orgnih.gov The electron-withdrawing nature of the nitro group generally makes these compounds resistant to oxidative degradation. asm.org

Investigations into the environmental fate of this compound could provide valuable insights into the degradation of substituted nitroaromatics. The presence of the sterically hindering tert-butyl group might influence the rate and mechanism of microbial degradation compared to simpler nitrobenzoic acids. Such studies would contribute to a broader understanding of how structural features affect the persistence and bioremediation of this class of pollutants.

Strategic Importance in Enabling Novel Reactivity for N-Heterocyclic Amine Preparation

The preparation of N-heterocyclic amines is a significant area of research due to their prevalence in biologically active molecules. nih.gov The synthesis of these compounds often relies on the availability of versatile starting materials that can be elaborated into the desired heterocyclic core. The reduction of nitro-substituted benzoic acids to their corresponding amino derivatives is a key step in creating such precursors. fiveable.megoogle.com

The strategic importance of this compound in this context lies in its potential to be converted into 3-amino-5-tert-butylbenzoic acid. This intermediate, with its distinct substitution pattern, could enable the synthesis of novel N-heterocyclic amines. For example, it could be a precursor for creating new pyrazole (B372694) derivatives or other heterocyclic systems through multi-step synthetic sequences. nih.gov The tert-butyl group can act as a "locking" group, preventing certain reactions from occurring at adjacent positions and directing further functionalization to other parts of the molecule, thereby enabling novel reactivity patterns.

Conclusion and Future Perspectives in 3 Tert Butyl 5 Nitrobenzoic Acid Research

Current Research Challenges and Emerging Opportunities in Synthesis and Derivatization

The synthesis and derivatization of 3-tert-butyl-5-nitrobenzoic acid are met with specific challenges, primarily stemming from the steric hindrance imposed by the tert-butyl group. This bulkiness can impede traditional synthetic transformations, necessitating the development of novel and more efficient methodologies.

Current Synthetic Challenges:

Steric Hindrance: The tert-butyl group can sterically hinder access to the carboxylic acid functionality and the adjacent positions on the aromatic ring, making reactions like esterification, amidation, and ortho-functionalization more challenging than in less substituted benzoic acids.

Control of Regioselectivity: Introducing further substituents onto the aromatic ring requires precise control of regioselectivity, which can be influenced by the directing effects of the existing tert-butyl and nitro groups.

Harsh Reaction Conditions: Some traditional methods for the synthesis of substituted benzoic acids may require harsh conditions that are incompatible with the nitro group, potentially leading to undesired side reactions or decomposition.

Emerging Opportunities in Synthesis and Derivatization:

Despite these challenges, a number of opportunities are emerging for the synthesis and derivatization of this compound, driven by advancements in catalytic systems and synthetic methodologies.

Advanced Catalytic Methods: The use of advanced transition metal catalysis, such as palladium or ruthenium-based catalysts, offers promising avenues for the functionalization of sterically hindered substrates. mdpi.com These methods can enable C-H activation and cross-coupling reactions at positions that are otherwise difficult to access.

Novel Derivatization Strategies: Beyond simple ester and amide formation, there is potential for the synthesis of a wide array of derivatives. This includes the preparation of acyl chlorides for further reactions, as well as the conversion of the carboxylic acid to other functional groups like nitriles. beilstein-journals.orgnih.gov

Flow Chemistry: The application of flow chemistry could provide a means to overcome some of the challenges associated with hazardous reagents or intermediates, allowing for safer and more controlled reaction conditions.

| Derivative Type | Synthetic Approach | Potential Advantages |

| Esters/Thioesters | Acyl chloride formation followed by reaction with alcohols/thiols. beilstein-journals.org | Modulation of lipophilicity and biological activity. |

| Amides | Activation of the carboxylic acid followed by reaction with amines. | Creation of building blocks for supramolecular chemistry and polymers. |

| Heterocycles | Cyclization reactions involving the carboxylic acid and nitro group. | Access to novel scaffolds with potential pharmacological activity. researchgate.net |

| Functional Polymers | Polymerization of vinyl or other polymerizable derivatives. | Development of materials with tailored thermal and mechanical properties. klinger-lab.de |

Potential for Novel Mechanistic Investigations and Reaction Discovery

The distinct electronic and steric nature of this compound provides a fertile ground for fundamental mechanistic studies and the discovery of new chemical reactions. The interplay between the bulky, electron-donating (by hyperconjugation) tert-butyl group and the strongly electron-withdrawing nitro group can lead to unexpected reactivity and reaction pathways.

Areas for Mechanistic Investigation:

Influence on Reaction Kinetics and Thermodynamics: Detailed kinetic and computational studies can elucidate how the substituents affect the energy barriers and equilibrium positions of various reactions. researchgate.net

Stereoelectronic Effects: Investigating how the steric bulk of the tert-butyl group influences the orientation of the nitro and carboxyl groups, and how this, in turn, affects the electronic communication within the molecule, is a key area for research. nih.gov

Radical Reactions: The nitroaromatic moiety can participate in single-electron transfer (SET) processes, opening up avenues for radical-based functionalization and polymerization reactions.

Opportunities for Reaction Discovery:

Catalytic C-H Functionalization: The development of catalytic systems that can selectively functionalize the C-H bonds of the aromatic ring in the presence of the existing substituents would be a significant advance.

Novel Cyclization Reactions: The strategic placement of the functional groups could enable novel intramolecular cyclization reactions, leading to the synthesis of complex heterocyclic systems.

Supramolecular Chemistry: The molecule's structure lends itself to the design of new supramolecular assemblies through hydrogen bonding and other non-covalent interactions, with potential applications in crystal engineering and materials science. nih.gov

| Reaction Type | Potential Mechanistic Insight | Potential Outcome |

| Electrophilic Aromatic Substitution | Understanding the directing effects of the combined substituents. | Synthesis of novel polysubstituted aromatic compounds. |

| Nucleophilic Aromatic Substitution | Investigating the activation of the ring by the nitro group, potentially overcoming steric hindrance. | Access to derivatives with novel functionalities. |

| Reduction of the Nitro Group | Exploring selective reduction in the presence of the carboxylic acid. nih.govresearchgate.netcardiff.ac.uknih.gov | Synthesis of amino-tert-butyl-benzoic acid derivatives as valuable intermediates. researchgate.netnih.gov |

Prospects for Applications in Advanced Chemical Technologies and Interdisciplinary Fields

The unique structural features of this compound and its derivatives suggest a range of potential applications in advanced chemical technologies and various interdisciplinary fields. While direct applications are still under exploration, the properties of related compounds provide a strong indication of future possibilities.

Potential Application Areas:

Materials Science: The rigid and well-defined structure of this compound makes it a promising building block for the synthesis of functional polymers and materials. mdpi.comklinger-lab.de The incorporation of this unit could enhance thermal stability, and the nitro group could be used for further modifications or to impart specific electronic properties. chemrxiv.org

Medicinal Chemistry: Nitroaromatic compounds are known to exhibit a wide range of biological activities. Derivatives of this compound could be investigated as potential therapeutic agents, for instance, as antimycobacterial agents, following the precedent of other nitrobenzoates. beilstein-journals.org The tert-butyl group can enhance metabolic stability and membrane permeability. mdpi.com

Agrochemicals: The development of new pesticides and herbicides often relies on novel chemical scaffolds. The unique substitution pattern of this benzoic acid derivative could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

Optoelectronics: The presence of electron-donating (tert-butyl) and electron-withdrawing (nitro) groups on an aromatic ring is a common motif in molecules designed for nonlinear optics and other optoelectronic applications. Further derivatization could lead to materials with interesting photophysical properties.

| Field | Potential Application | Key Molecular Features |

| Advanced Polymers | Monomer for high-performance polymers. klinger-lab.de | Rigidity, thermal stability, potential for cross-linking. |

| Supramolecular Materials | Building block for self-assembling systems. | Directional hydrogen bonding, defined shape. |

| Pharmaceuticals | Scaffold for drug discovery. | Potential for biological activity, tunable lipophilicity. beilstein-journals.orgmdpi.com |

| Functional Dyes | Intermediate for the synthesis of specialized dyes. | Chromophoric nitro group, potential for color tuning through derivatization. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.